Neuropeptide S (human) (acetate)

Description

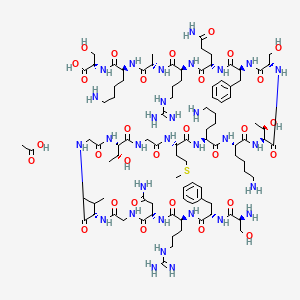

Neuropeptide S (NPS) is a 20-amino acid peptide that acts as an endogenous agonist for the neuropeptide S receptor (NPSR), a G protein-coupled receptor (GPCR) . The human acetate form of NPS (CAS: 412938-67-1) is characterized by the sequence Ser-Phe-Arg-Asn-Gly-Val-Gly-Thr-Gly-Met-Lys-Lys-Thr-Ser-Phe-Gln-Arg-Ala-Lys-Ser and a molecular weight of 2187.48 g/mol . NPS is implicated in regulating arousal, anxiety, locomotion, feeding behaviors, memory, and drug addiction .

Properties

Molecular Formula |

C95H159N31O30S |

|---|---|

Molecular Weight |

2247.5 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C93H155N31O28S.C2H4O2/c1-48(2)72(122-70(133)43-106-77(137)64(41-68(99)131)119-80(140)59(29-20-37-105-93(102)103)115-85(145)62(117-76(136)54(97)45-125)39-52-21-9-7-10-22-52)88(148)107-44-71(134)123-73(50(4)128)89(149)108-42-69(132)110-61(32-38-153-6)83(143)112-56(26-14-17-34-95)79(139)113-57(27-15-18-35-96)84(144)124-74(51(5)129)90(150)120-65(46-126)87(147)118-63(40-53-23-11-8-12-24-53)86(146)116-60(30-31-67(98)130)82(142)114-58(28-19-36-104-92(100)101)78(138)109-49(3)75(135)111-55(25-13-16-33-94)81(141)121-66(47-127)91(151)152;1-2(3)4/h7-12,21-24,48-51,54-66,72-74,125-129H,13-20,25-47,94-97H2,1-6H3,(H2,98,130)(H2,99,131)(H,106,137)(H,107,148)(H,108,149)(H,109,138)(H,110,132)(H,111,135)(H,112,143)(H,113,139)(H,114,142)(H,115,145)(H,116,146)(H,117,136)(H,118,147)(H,119,140)(H,120,150)(H,121,141)(H,122,133)(H,123,134)(H,124,144)(H,151,152)(H4,100,101,104)(H4,102,103,105);1H3,(H,3,4)/t49-,50+,51+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-,74-;/m0./s1 |

InChI Key |

URNOZTYTXKKFQE-MNVLLKBDSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N)O.CC(=O)O |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N.CC(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

NPS undergoes various reactions, including oxidation, reduction, and substitution Common reagents and conditions used in these reactions remain elusive

Scientific Research Applications

Biological Functions and Mechanisms of Action

Neuropeptide S is primarily expressed in the brain, particularly in regions such as the amygdala and locus coeruleus. It functions by binding to its specific G protein-coupled receptor, known as the Neuropeptide S receptor (NPSR). This interaction activates intracellular signaling pathways that lead to increased intracellular calcium levels and elevated cyclic adenosine monophosphate (cAMP) levels, promoting excitatory neurotransmission .

Key Biological Activities:

- Modulation of Stress Responses: NPS has been shown to influence stress-related behaviors and physiological responses. Studies indicate that NPS administration can restore dopamine levels in models of neurodegeneration, thereby alleviating motor deficits associated with conditions like Parkinson's disease .

- Arousal and Anxiety Regulation: NPS exhibits a unique profile where it promotes wakefulness while simultaneously exerting anxiolytic-like effects. Behavioral studies have demonstrated that NPS can increase locomotor activity and reduce anxiety in rodent models .

Therapeutic Applications

The pharmacological profile of NPS suggests several potential therapeutic applications, particularly in treating anxiety disorders and stress-related conditions.

a. Anxiety Disorders

Research indicates that NPS may serve as a novel treatment for anxiety disorders due to its dual action of reducing anxiety while promoting arousal. In animal studies, NPS has been shown to increase the time spent in open arms during elevated plus maze tests, indicating reduced anxiety levels .

b. Neurodegenerative Diseases

NPS has demonstrated potential in reversing motor deficits induced by neurotoxic agents like 6-hydroxydopamine (6-OHDA), which models Parkinson's disease. Repeated administration of NPS has been observed to restore motor coordination and improve cognitive functions in affected animals .

Case Studies and Experimental Findings

Several studies provide insights into the practical applications of NPS:

Mechanism of Action

NPS binds specifically to the NPSR, triggering intracellular calcium mobilization. Its molecular targets and pathways involved in anxiety suppression, wakefulness, and other effects are still subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Neuropeptides

Structural and Receptor Differences

Functional and Therapeutic Comparisons

Neuropeptide S (Human) vs. Neuropeptide Y (NPY)

- Mechanism :

- Therapeutic Findings :

- Sex Differences: NPY requires higher doses in females due to lower endogenous expression and rapid degradation by DPP4 . NPS dosing in humans remains under investigation.

Neuropeptide S vs. Neuromedin U (NMU)

- Function: NMU regulates energy balance and stress via NMUR2 in the hypothalamus .

- Therapeutic Potential: NMU agonists are explored for obesity and diabetes, while NPS is prioritized for neurological disorders .

Neuropeptide S vs. Neuropeptide FF (NPFF)

- Role in Pain :

Neuropeptide S vs. RFRP3 (Human)

- Reproductive Effects: RFRP3 inhibits gonadotropin secretion, impacting reproductive hormones .

Key Research Findings Table

Mechanistic Insights and Clinical Implications

- DPP4 Interaction : Both NPY and NPS are cleaved by DPP4, but NPY’s anti-depressive effects depend on Y1R activation, which is enhanced by DPP4 inhibitors like omarigliptin . NPS’s degradation pathway remains less studied.

- Sex-Specific Responses: Females exhibit lower endogenous NPY levels, necessitating higher therapeutic doses. NPS’s efficacy in female models suggests similar sex-dependent pharmacokinetics .

- Clinical Trials : NPY has entered Phase II trials for PTSD and depression, while NPS is in preclinical stages for AD .

Preparation Methods

Key Synthesis Parameters:

| Parameter | Specification |

|---|---|

| Resin | Wang resin (0.6 mmol/g loading) |

| Coupling Reagent | COMU/DIPEA (4:1 molar ratio) |

| Deprotection Agent | 20% piperidine in DMF |

| Side-Chain Protection | t-Bu (Ser, Thr), Trt (Asn, Gln), Pbf (Arg) |

| Cleavage Cocktail | TFA:TIPS:H2O (95:2.5:2.5) + 0.5% acetic acid |

The inclusion of 0.5% acetic acid in the cleavage cocktail ensures protonation of the peptide’s N-terminal amine, facilitating acetate salt formation during lyophilization. Post-cleavage, the crude peptide is precipitated in cold diethyl ether and centrifuged to remove scavengers.

Recombinant Production Methods

While SPPS dominates industrial production, recombinant expression in E. coli has been explored for large-scale synthesis. The mouse Neuropeptide S gene (UniProt: P0C0P8) is cloned into a pET vector with an N-terminal His-GST tag, expressed in BL21(DE3) cells, and purified via nickel affinity chromatography. However, human Neuropeptide S requires codon optimization and refolding due to its disulfide-free structure, making SPPS more cost-effective for sequences under 50 residues.

Purification and Characterization

Crude Neuropeptide S is purified using reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and a gradient of 0.1% TFA in water/acetonitrile. Acetic acid (0.1%) is substituted for TFA in the final steps to avoid trifluoroacetate contamination.

HPLC Purification Profile:

| Condition | Value |

|---|---|

| Column | Waters XBridge BEH300 C18 (5 µm) |

| Gradient | 10–40% acetonitrile over 30 minutes |

| Flow Rate | 1 mL/min |

| Detection | UV at 220 nm |

Mass spectrometry (MALDI-TOF) confirms the molecular weight (2187.5 Da ), with <2% impurities detected.

Acetate Salt Formation

Acetate counterions enhance solubility and stability by neutralizing the peptide’s positive charge at physiological pH. During lyophilization, the peptide is dissolved in 10 mM acetic acid and freeze-dried to yield a hygroscopic powder. The acetate content is quantified via ion chromatography, typically constituting 5–10% (w/w) of the final product.

Quality Control and Stability Assessment

Strict QC protocols ensure batch consistency:

| Test | Method | Specification |

|---|---|---|

| Purity | Analytical HPLC | >95% |

| Amino Acid Analysis | Edman Degradation | Sequence confirmation |

| Endotoxin | LAL Assay | <0.1 EU/mg |

| Residual Solvents | GC-FID | <500 ppm |

Long-term stability studies (-20°C, lyophilized) show no degradation over 24 months, while reconstituted solutions (1 mg/mL in water) retain activity for 48 hours at 4°C .

Q & A

Basic Research Questions

Q. What validated methods are recommended for quantifying acetate content in Neuropeptide S (human) acetate preparations?

- Methodological Answer : The acetate content in peptide preparations can be determined using ion-pair reversed-phase HPLC with UV detection. A validated protocol involves adjusting the mobile phase to pH 3.0 using phosphoric acid and sodium hydroxide to optimize separation of acetate ions from peptide residues. Calibration curves are generated with USP-grade acetic acid standards to ensure accuracy .

Q. What storage conditions preserve the stability of Neuropeptide S (human) acetate for long-term experiments?

- Methodological Answer : Lyophilized Neuropeptide S (human) acetate should be stored at -20°C in a moisture-free environment. For reconstituted solutions, aliquot and store at -80°C to minimize freeze-thaw degradation. Stability studies suggest a shelf life of up to 1 year in solution when stored under these conditions .

Q. How can researchers confirm the purity and structural integrity of synthesized Neuropeptide S (human) acetate?

- Methodological Answer : Use tandem mass spectrometry (MS/MS) for sequence verification and analytical HPLC (≥95% purity threshold) for purity assessment. Peptide content should be quantified via amino acid analysis (AAA) or UV spectrophotometry at 280 nm, assuming absence of aromatic residues (adjust for peptide-specific extinction coefficients) .

Advanced Research Questions

Q. How should batch-to-batch variability in Neuropeptide S (human) acetate be addressed in sensitive bioassays?

- Methodological Answer : For assays requiring high consistency (e.g., dose-response studies), request additional quality control (QC) parameters from suppliers:

- Peptide content analysis to standardize concentrations.

- Trifluoroacetic acid (TFA) removal (<1%) if residual TFA interferes with cellular assays.

- Salt content analysis to control for ionic strength variations.

Document batch-specific QC data and normalize results using internal controls .

Q. What experimental design frameworks are optimal for preclinical studies investigating Neuropeptide S (human) acetate in anxiety models?

- Methodological Answer : Adopt the PICOT framework to structure hypotheses:

- Population : Rodent models with validated anxiety phenotypes (e.g., elevated plus maze).

- Intervention : Dose range of Neuropeptide S (human) acetate (e.g., 0.1–10 nmol, intracerebroventricular).

- Comparison : Saline controls vs. peptide-treated groups.

- Outcome : Behavioral metrics (e.g., latency to enter open arms).

- Time : Acute (30 min post-administration) vs. chronic effects (7-day regimen) .

Q. How can researchers assess uncertainty in quantifying Neuropeptide S (human) acetate in complex biological matrices?

- Methodological Answer : Uncertainty arises from technical replicates, marker sensitivity, and matrix effects. To mitigate:

- Use isotope-labeled internal standards (e.g., ¹³C-acetate) for mass spectrometry-based quantification.

- Perform spike-and-recovery experiments in target matrices (e.g., plasma, CSF) to evaluate extraction efficiency.

- Apply Monte Carlo simulations to model cumulative error from pipetting, calibration, and instrument drift .

Q. What are the best practices for validating species-specific reactivity of Neuropeptide S (human) acetate in cross-species studies?

- Methodological Answer : Conduct radioligand binding assays using heterologous expression systems (e.g., HEK293 cells transfected with human vs. rodent NPS receptors). Compare EC₅₀ values and dose-response curves to identify species-dependent efficacy. Pair with calcium flux assays to confirm functional activity .

Data Analysis and Contradiction Resolution

Q. How should conflicting results on Neuropeptide S (human) acetate’s anxiolytic vs. anxiogenic effects be reconciled?

- Methodological Answer : Stratify data by:

- Dose : Biphasic effects (e.g., anxiolysis at low doses vs. anxiogenesis at high doses).

- Administration route : Central (ICV) vs. peripheral (intraperitoneal) delivery.

- Temporal factors : Acute vs. prolonged receptor activation.

Use meta-regression to identify covariates (e.g., strain differences in rodent models) contributing to variability .

Q. What statistical approaches are recommended for longitudinal studies involving Neuropeptide S (human) acetate?

- Methodological Answer : Employ mixed-effects models to account for repeated measures and individual variability. For time-course data, apply survival analysis (e.g., Cox proportional hazards) for event-based outcomes (e.g., latency to relapse in addiction models). Validate assumptions using residual plots and likelihood ratio tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.